1,3-DIETHYL-1,3-BIS({4-[(3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)SULFONYL]PHENYL})UREA
Overview
Description
“N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring quinoxaline and sulfonyl groups, suggests potential for significant biological and chemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea” typically involves multi-step organic reactions. The starting materials often include diethylamine, 4-nitrophenyl isocyanate, and 3-oxo-3,4-dihydroquinoxaline. The reaction conditions may involve:
Step 1: Formation of the intermediate by reacting diethylamine with 4-nitrophenyl isocyanate under controlled temperature and solvent conditions.
Step 2: Introduction of the quinoxaline moiety through a nucleophilic substitution reaction.
Step 3: Final coupling reaction to form the desired urea derivative.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity. The scalability of the synthesis process is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
“N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea” can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction may produce amine-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and quinoxaline groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-dimethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea
- N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}thiourea
Uniqueness
“N,N’-diethyl-N,N’-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both quinoxaline and sulfonyl groups suggests potential for diverse reactivity and applications.
Properties
IUPAC Name |
1,3-diethyl-1,3-bis[4-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O7S2/c1-3-36(23-13-17-25(18-14-23)47(43,44)38-21-31(40)34-27-9-5-7-11-29(27)38)33(42)37(4-2)24-15-19-26(20-16-24)48(45,46)39-22-32(41)35-28-10-6-8-12-30(28)39/h5-20H,3-4,21-22H2,1-2H3,(H,34,40)(H,35,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEPTTASVDYJIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N(CC)C4=CC=C(C=C4)S(=O)(=O)N5CC(=O)NC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.